3-{2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE
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Overview
Description
3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidinesThe unique structure of this compound, which includes a fused pyrazole and pyrimidine ring system, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-enaminone derivatives with aminopyrazoles under microwave irradiation, which yields high-purity products in good yields . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Medicine: It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of 3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives known for their anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit significant biological activities and are being studied for their potential therapeutic applications.
Uniqueness
3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine stands out due to its unique structural features and the ability to undergo diverse chemical transformations, making it a versatile scaffold for drug discovery and development .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJWRIAKFQKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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